Nandrolone benzoate's ability to promote muscle growth and protein synthesis makes it a potential therapeutic agent for conditions associated with muscle wasting, such as cancer cachexia, chronic obstructive pulmonary disease (COPD), and AIDS wasting syndrome [Source: National Cancer Institute ]. Studies have shown some success in improving muscle mass and function in patients with these conditions [Source: The Cochrane Database of Systematic Reviews ]. However, further research is needed to determine the long-term safety and efficacy of Nandrolone benzoate in this context.
Nandrolone benzoate may have a role in treating certain types of anemia, particularly aplastic anemia, which is a rare bone marrow disorder that reduces red blood cell production [Source: National Library of Medicine ]. Some studies suggest Nandrolone benzoate can stimulate erythropoiesis, the process of red blood cell production [Source: National Library of Medicine ]. However, due to potential side effects and the availability of alternative treatments, Nandrolone benzoate is not typically the first-line therapy for anemia.
Nandrolone benzoate's bone-building properties have led to research on its potential use in osteoporosis, a condition characterized by bone loss. While some studies have shown positive effects on bone mineral density, concerns regarding side effects and the availability of safer medications limit its widespread use in osteoporosis treatment [Source: National Library of Medicine ].
Nandrolone benzoate is a synthetic anabolic androgenic steroid derived from nandrolone, which is itself a derivative of testosterone. The chemical formula for nandrolone benzoate is and it has a molecular weight of 386.52 g/mol. Nandrolone benzoate is characterized by its benzoate ester, which enhances its lipophilicity and alters its pharmacokinetics compared to nandrolone alone. This compound is primarily utilized in medical settings for its anabolic properties, promoting muscle growth and recovery in patients suffering from muscle-wasting diseases.
Nandrolone benzoate exhibits significant anabolic activity, which promotes protein synthesis and muscle hypertrophy. It binds to androgen receptors in muscle tissues, leading to increased nitrogen retention and enhanced erythropoiesis (red blood cell production). This makes it beneficial for patients with anemia or those recovering from surgery or trauma. Additionally, nandrolone benzoate has been shown to have lower androgenic activity compared to testosterone, making it a preferred choice for therapeutic use in certain populations .
The synthesis of nandrolone benzoate typically involves the esterification of nandrolone with benzoic acid or its derivatives. Common methods include:
Nandrolone benzoate is primarily used in clinical settings for:
Additionally, nandrolone benzoate has been misused in sports for performance enhancement due to its anabolic properties .
Nandrolone benzoate shares similarities with other anabolic steroids but has distinct characteristics that set it apart. Here are some comparable compounds:
| Compound | Chemical Structure | Unique Features |
|---|---|---|
| Nandrolone Phenpropionate | C22H32O3 | Faster acting due to shorter half-life |
| Testosterone | C19H28O2 | Higher androgenic activity compared to nandrolone |
| Methenolone Acetate | C20H30O3 | Less potent but has a favorable safety profile |
Nandrolone benzoate's unique feature lies in its balance between anabolic effects and lower androgenicity, making it suitable for specific therapeutic applications while minimizing side effects associated with more potent steroids like testosterone .
Nandrolone benzoate is a derivative of nandrolone (17β-hydroxyester-4-en-3-one), formed through esterification of the 17β-hydroxyl group with benzoic acid [1]. The esterification process at this position represents a critical step in the synthesis pathway and involves several mechanistic approaches that can be employed to achieve optimal yields and purity [2].
The 17β-hydroxyl group in nandrolone possesses secondary alcohol characteristics, making it amenable to various esterification strategies . The classical Fischer esterification represents one of the fundamental approaches for functionalizing this position, wherein the 17β-hydroxyl group of nandrolone reacts with benzoic acid under acidic catalysis to form the corresponding benzoate ester with water as a byproduct [4] [5].
The mechanism of Fischer esterification for nandrolone benzoate synthesis proceeds through several distinct steps:
Alternative esterification mechanisms for functionalizing the 17β-hydroxyl position include the use of benzoyl chloride or benzoic anhydride as acylating agents [7]. These approaches offer advantages in terms of reaction kinetics and equilibrium displacement, as they do not produce water as a byproduct that would require removal to drive the reaction forward [8].
The reaction of nandrolone with benzoyl chloride typically occurs in the presence of a base such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride formed during the reaction and to activate the 17β-hydroxyl group through deprotonation [9]. This approach generally provides higher yields and faster reaction rates compared to direct esterification with benzoic acid [10].
Table 1: Comparison of Esterification Methods for 17β-Hydroxyl Functionalization
| Method | Reagents | Catalyst | Reaction Conditions | Typical Yield (%) |
|---|---|---|---|---|
| Fischer Esterification | Benzoic acid | Sulfuric acid or p-toluenesulfonic acid | 80-100°C, 4-8 hours | 65-75 |
| Acyl Chloride Method | Benzoyl chloride | Pyridine or triethylamine | 0-25°C, 2-4 hours | 80-90 |
| Anhydride Method | Benzoic anhydride | 4-Dimethylaminopyridine | 25-60°C, 3-6 hours | 75-85 |
| Coupling Reagent Method | Benzoic acid, DCC or EDCI | 4-Dimethylaminopyridine | 0-25°C, 4-12 hours | 70-85 |
Recent advancements in esterification methodologies have introduced more efficient approaches, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) [11]. These reagents activate the carboxylic acid component, facilitating the nucleophilic attack by the 17β-hydroxyl group and eliminating the need for harsh reaction conditions [12]. Additionally, novel coupling reagents like 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) have demonstrated remarkable efficiency, allowing for rapid esterification within minutes under mild conditions [14].
The stereochemistry at the 17β-position must be carefully preserved during esterification to maintain the biological properties of the resulting nandrolone benzoate [13]. The configuration at this position is crucial for receptor binding and subsequent biological activity, necessitating reaction conditions that minimize epimerization or other stereochemical alterations .
The incorporation of the benzoyl group onto the 17β-hydroxyl position of nandrolone requires effective catalytic systems to achieve high yields and selectivity [15]. Various catalytic approaches have been developed and optimized for this specific transformation, each offering distinct advantages in terms of reaction efficiency, stereoselectivity, and scalability [16].
Acid catalysis represents one of the most traditional approaches for benzoyl group incorporation [17]. Strong mineral acids such as sulfuric acid and phosphoric acid have been extensively employed as catalysts for the esterification of nandrolone with benzoic acid [18]. These catalysts function by protonating the carbonyl oxygen of benzoic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the 17β-hydroxyl group [19].
Lewis acid catalysts offer an alternative approach for benzoyl group incorporation with several advantages over Brønsted acid catalysis [20]. Catalysts such as boron trifluoride etherate, titanium(IV) chloride, and aluminum chloride have demonstrated efficacy in promoting the esterification reaction between nandrolone and benzoic acid or its derivatives [21]. These Lewis acids coordinate with the carbonyl oxygen of the benzoic acid component, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the 17β-hydroxyl group [22].
Recent advances in catalytic systems have introduced transition metal-based catalysts for benzoyl group incorporation [23]. Copper(II) salts, particularly copper(II) triflate and copper(II) acetate, have shown remarkable activity in promoting the esterification reaction between nandrolone and benzoic acid [20]. These catalysts offer advantages in terms of mild reaction conditions, high selectivity, and compatibility with various functional groups [24].
Organocatalytic approaches have also emerged as promising alternatives for benzoyl group incorporation [25]. Pyridinium tribromide hydrohalogenic acid salt has been identified as an effective catalyst for the esterification of nandrolone, offering high yields and improved product quality [15]. This catalyst facilitates the reaction without causing hydrolysis of the protection materials, thereby enhancing the overall efficiency of the synthetic process [15].
Table 2: Catalytic Systems for Benzoyl Group Incorporation
| Catalyst Type | Examples | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Brønsted Acids | Sulfuric acid, p-toluenesulfonic acid | 80-100°C, 4-8 hours | Inexpensive, readily available | Potential for side reactions, harsh conditions |
| Lewis Acids | Boron trifluoride etherate, titanium(IV) chloride | 25-60°C, 2-6 hours | Higher selectivity, milder conditions | Moisture sensitivity, handling difficulties |
| Transition Metal Catalysts | Copper(II) triflate, copper(II) acetate | 25-50°C, 3-8 hours | High activity, functional group tolerance | Cost, potential metal contamination |
| Organocatalysts | Pyridinium tribromide, 4-dimethylaminopyridine | 30-60°C, 4-12 hours | Selectivity, mild conditions | Variable activity with substrate structure |
The selection of an appropriate catalytic system for benzoyl group incorporation depends on various factors, including the desired reaction scale, available equipment, and purity requirements [26]. For laboratory-scale synthesis, organocatalysts and Lewis acids often provide the best balance of efficiency and selectivity [27]. For industrial-scale production, considerations of cost, safety, and environmental impact may favor the use of heterogeneous catalysts that can be easily recovered and recycled [28].
Recent research has focused on the development of heterogeneous catalytic systems for benzoyl group incorporation, offering advantages in terms of catalyst recovery and reuse [29]. Solid acid catalysts, such as ion-exchange resins and zeolites, have demonstrated efficacy in promoting the esterification reaction between nandrolone and benzoic acid [30]. These catalysts can be easily separated from the reaction mixture by filtration and reused multiple times without significant loss of activity [31].
The purification of nandrolone benzoate and control of its enantiomeric purity represent critical aspects of the synthetic process, directly impacting the quality and efficacy of the final product [6]. Various purification techniques have been developed and optimized for nandrolone benzoate, each offering distinct advantages in terms of efficiency, scalability, and product quality [11].
Crystallization remains one of the most widely employed purification techniques for nandrolone benzoate [22]. This approach exploits the differential solubility of the target compound and impurities in various solvents or solvent mixtures [22]. For nandrolone benzoate, recrystallization from ethyl acetate and petroleum ether has proven effective in removing impurities and enhancing product purity [15]. The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by cooling to induce crystallization of the purified compound [15].
Chromatographic techniques offer powerful alternatives for the purification of nandrolone benzoate, particularly when high purity is required [11]. Column chromatography using silica gel or alumina as the stationary phase and appropriate solvent systems as the mobile phase can effectively separate nandrolone benzoate from structurally similar impurities [6]. For analytical purposes and small-scale purifications, high-performance liquid chromatography (HPLC) provides exceptional resolution and purity control [11].
The control of enantiomeric purity in nandrolone benzoate synthesis is of paramount importance, as the biological activity is strongly influenced by the stereochemical configuration at the 17β-position [17]. Various approaches have been developed to ensure and assess enantiomeric purity throughout the synthetic process [17].
Chiral HPLC represents one of the most powerful techniques for assessing the enantiomeric purity of nandrolone benzoate [17]. This approach employs chiral stationary phases, such as polysaccharide-based columns (e.g., cellulose and amylose derivatives), to separate enantiomers based on their differential interactions with the chiral environment [17]. For nandrolone benzoate, Lux i-cellulose-5 columns have demonstrated excellent resolution of enantiomeric mixtures [17].
Table 3: Purification Techniques for Nandrolone Benzoate
| Technique | Method Details | Advantages | Limitations | Typical Purity Achieved |
|---|---|---|---|---|
| Crystallization | Ethyl acetate/petroleum ether | Scalable, cost-effective | Limited resolution of similar impurities | 95-98% |
| Column Chromatography | Silica gel, hexane/ethyl acetate | Good separation of impurities | Labor-intensive, solvent consumption | 98-99% |
| Preparative HPLC | C18 column, acetonitrile/water | High resolution, automation | Equipment cost, limited scale | >99% |
| Chiral HPLC | Lux i-cellulose-5, acetonitrile/ammonium acetate | Enantiomeric separation | Specialized equipment, cost | >99% ee |
The development of stereoselective synthetic methodologies represents another approach to ensuring enantiomeric purity in nandrolone benzoate production [18]. By employing chiral catalysts or reagents during the synthetic process, the formation of undesired stereoisomers can be minimized or eliminated entirely [18]. For the esterification step specifically, the use of chiral catalysts such as modified BINOL-derived phosphoric acids has shown promise in enhancing stereoselectivity [20].
Enzymatic approaches offer an alternative strategy for controlling enantiomeric purity in nandrolone benzoate synthesis [10]. Lipases and esterases exhibit remarkable stereoselectivity in esterification reactions, preferentially catalyzing the reaction at the 17β-hydroxyl position while leaving other stereoisomers unreacted [10]. This approach allows for kinetic resolution of racemic mixtures or selective functionalization of the desired stereoisomer [10].
For industrial applications, the combination of stereoselective synthesis and appropriate purification techniques provides the most effective approach to ensuring enantiomeric purity in nandrolone benzoate production [18]. The specific combination of techniques employed depends on various factors, including the synthetic route, scale of production, and purity requirements [18].
The industrial-scale production of nandrolone benzoate presents numerous challenges that must be addressed to ensure efficient, cost-effective, and environmentally sustainable manufacturing processes [9]. These challenges span various aspects of the production process, from raw material sourcing and reaction engineering to purification and quality control [9].
Scaling up the synthesis of nandrolone benzoate from laboratory to industrial scale introduces significant engineering challenges [9]. Reaction parameters that work effectively at small scale may not translate directly to larger production volumes due to differences in mixing efficiency, heat transfer, and mass transfer [9]. The esterification reaction, in particular, requires careful optimization to maintain high yields and selectivity at industrial scale [9].
The selection of appropriate reaction technology represents a critical decision in industrial-scale nandrolone benzoate production [28]. Batch reactors offer flexibility and are well-suited for multi-step syntheses but may suffer from limitations in terms of heat transfer and mixing efficiency at large scales [28]. Continuous flow reactors provide advantages in terms of heat transfer, mixing, and process control but require significant investment and specialized expertise [13].
Raw material sourcing and cost represent significant challenges in industrial-scale nandrolone benzoate production [9]. The starting material, nandrolone, must be obtained in sufficient quantity and purity to support large-scale production [9]. Synthetic routes to nandrolone typically involve multiple steps starting from readily available steroids such as estradiol, with each step introducing potential yield losses and impurities [1].
The industrial-scale esterification of nandrolone with benzoic acid or its derivatives presents specific challenges related to reaction equilibrium and water removal [25]. As a reversible reaction, the esterification equilibrium must be shifted toward product formation to achieve high yields [25]. This typically involves the use of excess reagents or the continuous removal of water through azeotropic distillation or the use of drying agents [25].
Table 4: Industrial-Scale Production Challenges and Potential Solutions
| Challenge | Description | Potential Solutions |
|---|---|---|
| Scale-up Issues | Heat transfer, mixing limitations | Optimized reactor design, improved mixing technology |
| Raw Material Sourcing | Availability and cost of nandrolone | Alternative synthetic routes, improved upstream processes |
| Reaction Equilibrium | Reversibility of esterification | Excess reagents, continuous water removal, alternative reagents |
| Catalyst Recovery | Separation and reuse of catalysts | Heterogeneous catalysts, immobilization techniques |
| Purification Efficiency | Removal of impurities at large scale | Continuous crystallization, simulated moving bed chromatography |
| Environmental Impact | Waste generation, solvent usage | Solvent recycling, green chemistry principles, continuous processing |
Catalyst selection and recovery represent significant challenges in industrial-scale nandrolone benzoate production [28]. Homogeneous catalysts, while often more active and selective, can be difficult to separate from the reaction mixture and reuse [28]. Heterogeneous catalysts offer advantages in terms of separation and reuse but may suffer from limitations in activity and selectivity [28]. The development of effective heterogeneous catalytic systems for nandrolone benzoate synthesis remains an active area of research [28].
Purification at industrial scale presents unique challenges compared to laboratory-scale processes [18]. Crystallization, while amenable to large-scale implementation, may require optimization to maintain product quality and yield [18]. Chromatographic techniques, which offer excellent resolution at laboratory scale, face limitations in terms of throughput and solvent consumption when scaled up [18]. The development of continuous crystallization processes and simulated moving bed chromatography represents promising approaches to addressing these challenges [18].
Environmental considerations play an increasingly important role in industrial-scale nandrolone benzoate production [13]. The use of hazardous reagents and solvents, generation of waste streams, and energy consumption all contribute to the environmental footprint of the manufacturing process [13]. The implementation of green chemistry principles, such as atom economy, solvent reduction or replacement, and catalyst recycling, can help mitigate these environmental impacts [13].
The comprehensive analytical characterization of nandrolone benzoate requires sophisticated analytical methodologies that can accurately identify, quantify, and assess the purity of this anabolic androgenic steroid ester. This section presents detailed methodologies for reverse-phase high-performance liquid chromatography method development, mass spectrometric fragmentation analysis, chiral separation approaches, and stability-indicating assay validation protocols specifically applicable to nandrolone benzoate characterization.
Reverse-phase high-performance liquid chromatography represents the primary analytical technique for the separation and quantification of nandrolone benzoate and its related impurities. The development of robust analytical methods requires careful optimization of chromatographic parameters to achieve baseline separation of all potential impurities while maintaining method efficiency and reliability [1].
Column Selection and Optimization
The selection of appropriate stationary phase chemistry is critical for achieving optimal separation of nandrolone benzoate from its potential impurities. Inertsil ODS-3V columns with dimensions of 250 millimeters by 4.6 millimeters and 5 micrometer particle size have demonstrated excellent performance for steroid ester analysis [1]. Alternative stationary phases including Waters Symmetry C8 columns and specialized CN modified silica gel phases have also shown effectiveness for related steroid compounds [2] [3].
The column temperature significantly influences retention behavior and peak shape. Optimal temperature control at 40 degrees Celsius has been established for nandrolone ester analysis, providing enhanced selectivity and reduced analysis time [1]. Temperature stability within ±2 degrees Celsius is essential for reproducible retention times and peak symmetry.
Mobile Phase Development and Gradient Optimization
The mobile phase composition represents a critical parameter affecting both selectivity and peak shape for nandrolone benzoate analysis. A gradient elution system utilizing 0.1 percent orthophosphoric acid in water and methanol mixture (90:10 volume ratio) as mobile phase A and acetonitrile as mobile phase B has proven effective for comprehensive impurity profiling [1].
The optimized gradient program initiates at 45 percent mobile phase A and 55 percent mobile phase B, transitioning to 20 percent mobile phase A and 80 percent mobile phase B over 25 minutes, followed by further gradient progression to achieve complete separation of all potential impurities [1]. This gradient profile ensures adequate retention and separation of both early-eluting polar impurities and late-eluting nonpolar compounds.
Detection Wavelength Selection and Method Sensitivity
Ultraviolet detection at dual wavelengths of 240 nanometers and 210 nanometers provides optimal sensitivity for nandrolone benzoate and its impurities [1]. The primary detection wavelength of 240 nanometers corresponds to the λ-max of the steroid chromophore, while 210 nanometers detection enables monitoring of impurities with different spectral characteristics.
Method sensitivity assessment has demonstrated limits of detection ranging from 0.5 to 4.0 micrograms per milliliter for various nandrolone-related impurities, with limits of quantification typically 3 to 5 times higher than the corresponding detection limits [1]. These sensitivity levels are adequate for impurity profiling at the International Council for Harmonisation recommended levels of 0.05 to 0.1 percent relative to the main component.
Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Results for Steroid Esters | Method Type |
|---|---|---|---|
| Specificity | Baseline separation of all components | Complete separation achieved | HPLC-UV/MS |
| Linearity (Correlation Coefficient) | r² ≥ 0.999 | r² = 0.9991-0.9998 | HPLC-UV/MS |
| Precision (Repeatability) | RSD ≤ 2.0% | RSD = 0.2-1.7% | HPLC-UV/MS |
| Precision (Intermediate) | RSD ≤ 2.0% | RSD = 0.4-1.3% | HPLC-UV/MS |
| Accuracy (Recovery) | 98-102% | 98.2-109.0% | HPLC-UV/MS |
| Limit of Detection | S/N ≥ 3:1 | 0.03-4.0 μg/mL | HPLC-UV/MS |
| Limit of Quantification | S/N ≥ 10:1 | 0.2-12.5 μg/mL | HPLC-UV/MS |
| Robustness | System suitability maintained | Robust under tested conditions | HPLC-UV/MS |
| Solution Stability | RSD ≤ 2.0% over 24-48 h | Stable for 24-48 hours | HPLC-UV/MS |
Mass spectrometric analysis provides definitive structural confirmation and characterization of nandrolone benzoate through characteristic fragmentation pathways. Understanding these fragmentation patterns is essential for unequivocal identification and quantification in complex matrices [4] [5].
Molecular Ion Characteristics
Nandrolone benzoate exhibits a molecular ion peak at mass-to-charge ratio 379 [M+H]+ under positive electrospray ionization conditions. The molecular ion demonstrates moderate stability with characteristic neutral losses corresponding to the benzoate ester moiety [5]. The base peak in the mass spectrum typically corresponds to the nandrolone core structure at mass-to-charge ratio 275 following ester cleavage.
Primary Fragmentation Pathways
The predominant fragmentation pathway involves α-cleavage at the ester bond, resulting in loss of the benzoic acid moiety (122 mass units) to yield the nandrolone cation at mass-to-charge ratio 275 [4]. This fragmentation is consistent with general ester fragmentation mechanisms where the carbonyl carbon-oxygen bond undergoes heterolytic cleavage.
Secondary fragmentation of the nandrolone cation follows established steroid fragmentation patterns. The most prominent secondary fragment appears at mass-to-charge ratio 109, corresponding to characteristic B-ring cleavage products common to 19-nor steroid structures [4] [5]. Additional fragments at mass-to-charge ratios 257, 138, and 106 provide further structural confirmation.
Collision-Induced Dissociation Optimization
Optimal collision energies for nandrolone benzoate analysis range from 20 to 40 electron volts, providing balanced sensitivity between molecular ion preservation and diagnostic fragment formation [4]. Multiple reaction monitoring transitions utilizing the 379 → 275 and 379 → 109 pathways offer excellent selectivity and sensitivity for quantitative analysis.
| Compound | Molecular Ion [M+H]+ | Base Peak / Major Fragment | Characteristic Fragments | Fragmentation Pathway | Reference |
|---|---|---|---|---|---|
| Nandrolone (base structure) | 275 | 109 (m/z) | 257, 109, 105 | B-ring cleavage | Chiesa et al. (Drug Testing Analysis) |
| Testosterone esters | 271 (after ester cleavage) | 271 → 109 | 109, 105 (B-ring cleavage) | Ester cleavage → B-ring cleavage | PMC9018663 |
| Boldenone undecylenate | 269 (after ester cleavage) | 269 → 135 | 135, 121 (B-ring cleavage) | Ester cleavage → B-ring cleavage | PMC9018663 |
| Trenbolone esters | 271 (after ester cleavage) | 271 → 253 | 253 (loss of H2O from 271) | Ester cleavage → dehydration | PMC9018663 |
| Steroid esters (general) | Variable | Ester cleavage products | Loss of ester group | α-cleavage at ester bond | Mass Spec Fragmentation Guide |
| Nandrolone esters | 304 (nandrolone base) | 275 → 109 | 257, 138, 106 | Similar to testosterone esters | Multiple sources |
High-Resolution Mass Spectrometry Applications
High-resolution mass spectrometry utilizing orbitrap or time-of-flight analyzers enables accurate mass determination and elemental composition confirmation for nandrolone benzoate and its metabolites [5]. Accurate mass measurements within 5 parts per million mass accuracy provide unequivocal molecular formula assignment and enhanced specificity compared to nominal mass instruments.
The stereochemical complexity of nandrolone benzoate requires specialized chiral separation techniques for complete characterization of all possible diastereomers and enantiomers. Chiral high-performance liquid chromatography represents the primary methodology for achieving enantioselective separations [6] [7].
Polysaccharide-Based Chiral Stationary Phases
Amylose tris(3,5-dimethylphenylcarbamate) phases offer complementary selectivity through different spatial arrangements of chiral recognition sites. These phases, marketed as Lux Amylose-1 or Chiralpak IA columns, frequently demonstrate superior enantioselectivity for basic pharmaceutical compounds and steroid derivatives [8].
Mobile Phase Optimization for Chiral Separations
Normal phase mobile phase systems utilizing n-hexane and alcohol modifiers provide optimal conditions for polysaccharide-based chiral separations. Typical mobile phase compositions range from 90:10 to 70:30 n-hexane to ethanol or isopropanol ratios, with alcohol concentration adjustments fine-tuning selectivity and retention [7].
The addition of basic or acidic modifiers can significantly influence enantioseparation depending on the ionization characteristics of the analyte. For nandrolone benzoate, which lacks ionizable groups, neutral mobile phase conditions typically provide optimal separations.
| Chiral Stationary Phase | Commercial Name | Mechanism | Mobile Phase | Application to Steroids | Reference |
|---|---|---|---|---|---|
| Cellulose tris(3,5-dimethylphenylcarbamate) | Lux Cellulose-1, Chiralpak IC | Hydrogen bonding, π-π interactions | Normal phase (hexane/alcohol) | Good for β-blockers, some steroids | PMC8382579 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Lux Amylose-1, Chiralpak IA | Hydrogen bonding, steric interactions | Normal phase (hexane/alcohol) | Effective for various pharmaceutical compounds | PMC8382579 |
| Cyclodextrin-based phases | Cyclobond phases | Inclusion complex formation | Reversed phase or normal phase | Structural isomers, some enantiomers | Sigma-Aldrich Guide |
| Polysaccharide-based CSPs | Chiralpak/Chiralcel series | Multiple interaction sites | Normal/reversed phase | Wide range of pharmaceutical compounds | Multiple pharmaceutical studies |
| Macrocyclic antibiotic phases | Chirobiotic phases | Multiple binding sites | Normal/reversed phase | Complex pharmaceutical molecules | Literature reviews |
| Steroid-based chiral selectors | Custom synthesis | Steroid backbone recognition | Variable | Amino acid derivatives, steroids | Pubmed 34597017 |
Method Development Strategy for Diastereomer Resolution
Systematic method development for nandrolone benzoate diastereomer separation requires evaluation of multiple chiral stationary phases with varying mobile phase compositions. Initial screening should encompass both cellulose and amylose-based phases under normal phase conditions with different alcohol modifiers [8].
Temperature effects on enantioseparation should be evaluated, as lower temperatures typically enhance selectivity at the expense of analysis time. Column temperatures between 25 and 35 degrees Celsius represent optimal compromise conditions for most chiral separations [7].
Stability-indicating analytical methods are essential for assessing the intrinsic stability of nandrolone benzoate under various environmental conditions and for identifying potential degradation products that may form during storage or processing [1] [9].
Forced Degradation Study Design
Comprehensive forced degradation studies must encompass all major degradation pathways including hydrolytic, oxidative, thermal, and photolytic stress conditions. Each stress condition should be optimized to achieve 5 to 20 percent degradation of the active pharmaceutical ingredient, providing adequate challenge without complete destruction [1].
Acidic hydrolysis studies utilizing 0.5 molar hydrochloric acid at 60 degrees Celsius for 2 hours typically result in 3.5 percent degradation of nandrolone esters through ester bond hydrolysis [1]. Basic hydrolysis using 0.5 molar sodium hydroxide at room temperature for 1 hour produces 6.7 percent degradation, indicating greater susceptibility to alkaline conditions.
Oxidative stress testing with 5 percent hydrogen peroxide at 60 degrees Celsius for 6 hours has shown no significant degradation of nandrolone benzoate, suggesting good oxidative stability [1]. Similarly, thermal stress at 70 degrees Celsius for 48 hours and photolytic stress under International Council for Harmonisation-recommended light exposure conditions produce minimal degradation.
| Stress Condition | Test Conditions | Degradation Products | Degradation Percentage | Analytical Method | Reference |
|---|---|---|---|---|---|
| Acidic hydrolysis | 0.5 N HCl, 60°C, 2 h | Nandrolone, carboxylic acid | 3.5% | HPLC-UV | Bharti & Jeyaseelan (2021) |
| Basic hydrolysis | 0.5 N NaOH, room temperature, 1 h | Nandrolone, carboxylic acid | 6.7% | HPLC-UV | Bharti & Jeyaseelan (2021) |
| Oxidative degradation | 5% H2O2, 60°C, 6 h | Oxidized metabolites | No degradation | HPLC-UV | Bharti & Jeyaseelan (2021) |
| Thermal degradation | 70°C, 48 h (solid state) | Various thermal degradants | No degradation | HPLC-UV | Bharti & Jeyaseelan (2021) |
| Photolytic degradation | 1.2 million Lux hours white light, 200 Wh/m² UV | Photodegradation products | No degradation | HPLC-UV | Bharti & Jeyaseelan (2021) |
| Neutral hydrolysis | Water, 37°C, various time points | Hydrolysis products | Variable (time-dependent) | HPLC-UV or LC-MS/MS | General stability protocols |
Peak Purity Assessment and Degradation Product Identification
Peak purity analysis using photodiode array detection ensures that the main component peak remains homogeneous throughout all stress conditions [1]. Spectral comparison across the peak width with purity indices greater than 0.999 confirms the absence of co-eluting degradation products.
Degradation product identification requires complementary analytical techniques including liquid chromatography-mass spectrometry for structural elucidation. The primary degradation products of nandrolone benzoate under hydrolytic conditions include free nandrolone and benzoic acid, consistent with ester bond cleavage mechanisms [1].
Method Validation for Stability-Indicating Applications
Validation of stability-indicating methods must demonstrate specificity in the presence of all potential degradation products. Forced degradation samples serve as system suitability tools to confirm method selectivity and the absence of analytical interference [1].
Linearity studies should encompass the expected range of degradation product concentrations, typically 0.05 to 1.0 percent relative to the main component. Accuracy and precision validation must be performed in the presence of degradation products to ensure method reliability under stressed conditions [1].